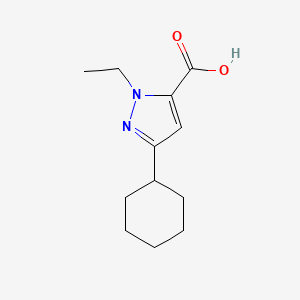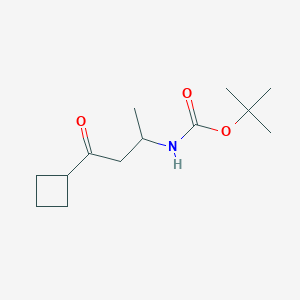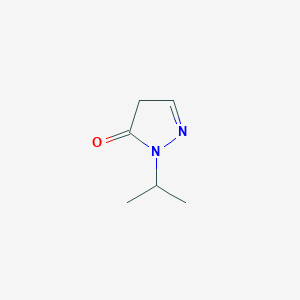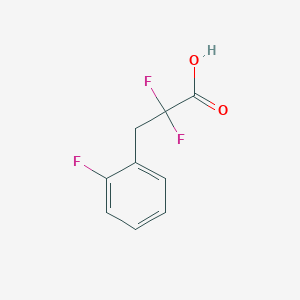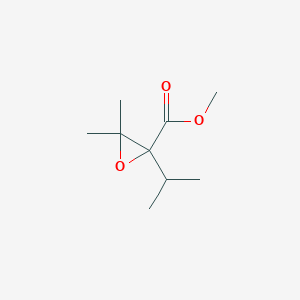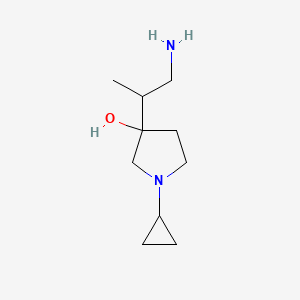
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with tert-butyl and propan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with propan-2-yl isothiocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductivity or fluorescence.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Tert-butyl-4H-1,2,4-triazole-3-thiol
- 5-Tert-butyl-4-(methyl)-4H-1,2,4-triazole-3-thiol
- 5-Tert-butyl-4-(ethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-Tert-butyl-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both tert-butyl and propan-2-yl groups, which can influence its chemical reactivity and interactions with biological targets
Eigenschaften
Molekularformel |
C9H17N3S |
|---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
3-tert-butyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-6(2)12-7(9(3,4)5)10-11-8(12)13/h6H,1-5H3,(H,11,13) |
InChI-Schlüssel |
YNQPMBIUQQRLAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=NNC1=S)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


